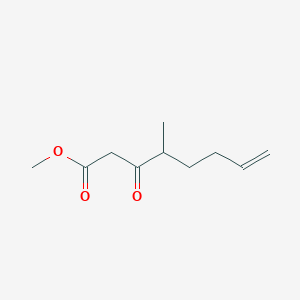
7-Octenoic acid, 4-methyl-3-oxo-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Octenoic acid, 4-methyl-3-oxo-, methyl ester is a chemical compound with the molecular formula C10H16O3. It is an ester derivative of 7-Octenoic acid, characterized by the presence of a methyl group and a keto group. This compound is of interest in various fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Octenoic acid, 4-methyl-3-oxo-, methyl ester typically involves the esterification of 7-Octenoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to facilitate the esterification process. Additionally, the compound can be synthesized through the oxidation of 4-methyl-3-oxo-7-octenoic acid followed by esterification.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous reactors. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction efficiency. The product is then purified through distillation or recrystallization to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
7-Octenoic acid, 4-methyl-3-oxo-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like alcohols or amines can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: 7-Octenoic acid derivatives.
Reduction: 4-methyl-3-hydroxy-7-octenoic acid methyl ester.
Substitution: Various ester or amide derivatives depending on the nucleophile used.
Scientific Research Applications
7-Octenoic acid, 4-methyl-3-oxo-, methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 7-Octenoic acid, 4-methyl-3-oxo-, methyl ester involves its interaction with specific molecular targets. The keto group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways. The ester group can undergo hydrolysis, releasing the active acid form, which can further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
Octanoic acid, 4-methyl-, methyl ester: Similar structure but lacks the double bond present in 7-Octenoic acid, 4-methyl-3-oxo-, methyl ester.
Pentanoic acid, 4-fluoro-4-methyl-3-oxo-, methyl ester: Contains a fluorine atom, which alters its chemical properties.
4-Octenoic acid, methyl ester: Similar structure but lacks the methyl and keto groups.
Uniqueness
This compound is unique due to the presence of both a double bond and a keto group, which confer distinct reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
834900-28-6 |
|---|---|
Molecular Formula |
C10H16O3 |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
methyl 4-methyl-3-oxooct-7-enoate |
InChI |
InChI=1S/C10H16O3/c1-4-5-6-8(2)9(11)7-10(12)13-3/h4,8H,1,5-7H2,2-3H3 |
InChI Key |
HSWRQLYXLULIST-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC=C)C(=O)CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















